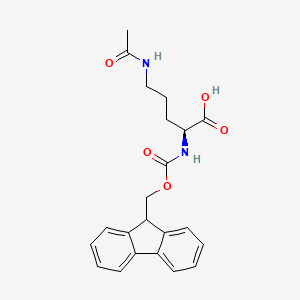

N5-Acetyl-N2-Fmoc-L-Ornithine

Description

Overview of Non-Proteinogenic Amino Acids in Chemical Synthesis

Non-proteinogenic amino acids are amino acids that are not naturally incorporated into proteins during ribosomal translation. wikipedia.orgcultivatorphytolab.com They represent a significant expansion of the chemical space available for the design of peptides and other complex molecules. qyaobio.com The introduction of NPAAs can confer a range of desirable properties, including:

Enhanced Stability: Modifying the amino acid backbone or side chain can increase resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.

Conformational Constraint: The incorporation of cyclic or sterically hindered NPAAs can lock a peptide into a specific three-dimensional structure, which is often crucial for biological activity.

Novel Functionality: NPAAs can introduce new chemical groups, such as fluorophores for imaging, reactive handles for bioconjugation, or unique side chains for altered receptor interactions. qyaobio.com

Therapeutic Potential: Many NPAAs are themselves bioactive molecules or are key components of pharmaceuticals, including antibiotics and anticancer agents. nih.gov

The synthesis of these unnatural amino acids can be achieved through various chemical methods, allowing for a wide diversity of structures and functionalities. qyaobio.com

The Role of Ornithine and Its Derivatives in Biological and Synthetic Systems

L-Ornithine is a non-proteinogenic amino acid that plays a central role in the urea (B33335) cycle, a metabolic pathway for the excretion of excess nitrogen. wikipedia.orgiris-biotech.de Beyond its metabolic functions, ornithine and its derivatives are key precursors in the biosynthesis of a variety of important biomolecules, including polyamines and certain antibiotics. nih.govresearchgate.net

In the realm of chemical synthesis, ornithine derivatives are highly valued building blocks. iris-biotech.de The presence of two amino groups, the α-amino group and the δ-amino group on the side chain, provides a versatile scaffold for modification. This dual functionality allows for the creation of branched peptides, cyclic structures, and the attachment of various functional moieties. chemimpex.com Peptides containing ornithine derivatives have been investigated for their potential in enzyme inhibition, cancer research, and as antimicrobial agents. iris-biotech.de For instance, derivatives of ornithine are instrumental in the synthesis of siderophores, which are iron-chelating compounds with applications in drug delivery. acs.orgnih.gov

Historical Context and Evolution of Protected Amino Acid Chemistry

The ability to synthesize peptides with a defined sequence is fundamental to chemical biology and medicine. This capability was revolutionized by the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, a discovery for which he was awarded the Nobel Prize. peptide.com A critical element of SPPS, and indeed all modern peptide synthesis, is the use of protecting groups. masterorganicchemistry.com

In the early days of peptide synthesis, simple protecting groups were employed, but these often required harsh conditions for removal, limiting the complexity of the peptides that could be synthesized. masterorganicchemistry.com The evolution of protected amino acid chemistry has been marked by the development of "orthogonal" protection schemes. peptide.com This concept allows for the selective removal of one type of protecting group in the presence of others, enabling the synthesis of highly complex and modified peptides.

A major breakthrough was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. peptide.commasterorganicchemistry.com The Fmoc group, in combination with acid-labile side-chain protecting groups, forms the basis of the most widely used SPPS strategy today. peptide.com This strategy allows for the assembly of long and complex peptides under mild conditions. nih.gov

Rationale for the Specific N5-Acetyl and N2-Fmoc Derivatization of L-Ornithine

The compound N5-Acetyl-N2-Fmoc-L-Ornithine is a prime example of a strategically designed building block for peptide synthesis. angenechemical.comcymitquimica.com The rationale behind its specific derivatization is rooted in the principles of orthogonal protection:

N2-Fmoc Protection: The α-amino group (N2) is protected with the Fmoc group. This base-labile group is stable to the acidic conditions often used to remove other protecting groups, making it ideal for the temporary protection of the α-amine during the stepwise elongation of the peptide chain in Fmoc-based SPPS. cymitquimica.com

This dual-protection strategy allows for the precise incorporation of an acetylated ornithine residue at a specific position within a peptide sequence, a valuable tool for creating peptides with tailored functions. angenechemical.com

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct chemical and physical properties.

| Property | Value |

| CAS Number | 172690-48-1 |

| Molecular Formula | C22H24N2O5 cymitquimica.comchemsrc.comaablocks.com |

| Molecular Weight | 396.436 g/mol chemsrc.comaablocks.com |

| IUPAC Name | (2S)-5-acetamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid cymitquimica.com |

| Synonyms | Fmoc-Orn(Ac)-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid cymitquimica.comchemsrc.com |

| Appearance | White powder chemicalbook.com |

| Boiling Point | 706.1±60.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3±0.1 g/cm3 chemsrc.com |

| Flash Point | 380.9±32.9 °C chemsrc.com |

Research Findings on this compound

Research involving this compound primarily focuses on its application as a building block in the synthesis of modified peptides. Studies have demonstrated its utility in creating peptides with specific functionalities and for investigating the role of side-chain modifications.

Furthermore, the related compound N5-acetyl-N5-hydroxy-L-ornithine is a key component of certain siderophores, which are molecules that bind and transport iron in microorganisms. acs.orgnih.gov The synthesis of these complex natural products and their analogues often relies on orthogonally protected ornithine derivatives, highlighting the importance of building blocks like this compound in medicinal chemistry research. researchgate.netnih.gov The ability to synthesize peptides containing these modified residues allows researchers to probe the mechanisms of iron uptake and to design novel antimicrobial agents that exploit these pathways. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHABAEYQALRAPE-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of N5 Acetyl N2 Fmoc L Ornithine in Advanced Peptide and Peptidomimetic Synthesis

Integration as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble resin support. N5-Acetyl-N2-Fmoc-L-Ornithine is designed for seamless integration into the standard Fmoc-based SPPS workflow. The Fmoc group provides temporary protection for the Nα-amino group, which can be selectively removed at each cycle of amino acid addition, while the N5-acetyl group remains stable, ensuring the side chain remains modified in the final peptide.

Coupling Chemistries and Reagent Compatibility

The successful incorporation of this compound into a growing peptide chain relies on the formation of a peptide bond (amide bond) between its carboxylic acid group and the free amino group of the resin-bound peptide. This is achieved using standard coupling reagents developed for Fmoc-SPPS. The N5-acetyl and N2-Fmoc protecting groups are fully compatible with these reagents.

Common coupling strategies involve the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) to minimize side reactions. Alternatively, pre-formed active esters using uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. The presence of the N5-acetyl group does not interfere with these activation and coupling steps.

| Coupling Reagent Class | Examples | Compatibility Notes |

|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) | Fully compatible. Typically used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Highly compatible and efficient. These are the most common activators used in modern Fmoc-SPPS. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Compatible, though less commonly used now due to the formation of carcinogenic byproducts. |

On-Resin Derivatization and Cleavage Strategies

While the N5-acetyl group is generally stable, advanced synthetic schemes can utilize related building blocks for further on-resin modification. For instance, a related derivative, N-alpha-Fmoc-N-delta-acetyl-N-delta-benzyloxycarbonyl-L-ornithine, allows for the selective removal of the benzyloxycarbonyl group on-resin to expose a reactive site, enabling further derivatization of the side chain before cleavage from the support. iris-biotech.deiris-biotech.de

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The N5-acetyl group on the ornithine side chain is stable to standard TFA cleavage conditions. To prevent side reactions caused by reactive species generated during deprotection, a "cleavage cocktail" containing TFA and various scavengers is used. thermofisher.com The choice of scavengers depends on the amino acids present in the peptide sequence. thermofisher.com

| Cocktail Component | Typical Concentration (%) | Purpose/Scavenger For |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 90-95% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |

| Triisopropylsilane (TIS) | 2.5-5% | Scavenges carbocations, particularly effective in preventing modification of tryptophan and tyrosine. |

| Water (H₂O) | 2.5-5% | Acts as a scavenger and aids in the removal of trityl groups from cysteine, histidine, asparagine, and glutamine. thermofisher.com |

| 1,2-Ethanedithiol (EDT) | 2.5% | Used specifically for peptides containing arginine to prevent side reactions. Also helps scavenge carbocations. |

Utilization in Solution-Phase Peptide Synthesis

Although less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of short peptides or for large-scale synthesis. This compound is also suitable for these methods. cymitquimica.com In solution-phase synthesis, each coupling and deprotection step is performed in a suitable solvent, followed by purification of the intermediate product before proceeding to the next step. The principles of protecting group compatibility and coupling chemistry are identical to those in SPPS. The Fmoc group is removed using a solution of a weak base like piperidine, and coupling is achieved with the same activating agents used in SPPS.

Design and Synthesis of Peptidomimetics Incorporating N5-Acetyl-L-Ornithine Residues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of non-standard amino acids like N5-Acetyl-L-Ornithine is a key strategy in the design of novel peptidomimetics. angenechemical.com

Constraints and Conformational Control in Peptide Analogues

The introduction of an acetyl group on the ornithine side chain significantly alters its chemical properties. The primary amine of a standard ornithine residue is protonated and positively charged at physiological pH. In contrast, the N5-acetyl group is neutral and can act as a hydrogen bond acceptor. This change has profound implications for the peptide's structure and interactions.

Research on similar modifications, such as the acetylation of lysine residues in proteins, has shown that neutralizing the side-chain charge plays a major role in stabilizing or altering protein conformation by modifying electrostatic interactions. rsc.org By incorporating N5-Acetyl-L-Ornithine, peptide designers can:

Introduce conformational constraints: The acetylated side chain can form new intramolecular hydrogen bonds, restricting the rotational freedom of the peptide backbone and favoring specific secondary structures like turns or helices.

Modulate binding affinity: By replacing a charged residue with a neutral, polar one, the binding interaction with a biological target (e.g., a receptor or enzyme) can be fine-tuned, potentially increasing specificity and potency.

Control aggregation: The altered charge and hydrogen bonding potential can influence intermolecular interactions, potentially reducing the tendency of peptides to aggregate.

Backbone Modifications and Side-Chain Engineering

The use of this compound is a direct application of side-chain engineering . rsc.org This approach involves the synthesis and incorporation of amino acids with modified side chains to impart novel properties to the resulting peptide. The N5-acetyl group is a deliberate modification designed to alter the residue's polarity, size, and hydrogen-bonding capability. This pre-functionalized building block allows for the direct and precise placement of this engineered side chain within a peptide sequence.

This strategy is a powerful tool for creating peptidomimetics with enhanced therapeutic potential. For example, by replacing a native lysine or ornithine residue with its acetylated counterpart, researchers can probe the importance of charge in a peptide's biological activity and potentially develop analogues with improved resistance to degradation by enzymes like trypsin, which typically cleaves after positively charged residues.

Exploration of N5 Acetyl N2 Fmoc L Ornithine As a Precursor for Complex Organic Molecules and Biomacromolecular Constructs

Role in Siderophore Synthesis and Structural Analogues

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Many of these molecules are peptide-based and incorporate non-proteinogenic amino acids, such as derivatives of ornithine. N5-Acetyl-N2-Fmoc-L-Ornithine is a synthetic precursor that enables the laboratory synthesis of these natural products and their analogues.

In nature, the journey to many hydroxamate-containing siderophores begins not with a pre-synthesized, protected amino acid, but with the fundamental amino acid L-ornithine. The biosynthesis of N5-acetyl-N5-hydroxy-L-ornithine, a key iron-chelating residue in siderophores like ferrichrome, involves a two-step enzymatic process.

The first and often rate-limiting step is the N-hydroxylation of the terminal N5-amino group of L-ornithine. This reaction is catalyzed by a class of flavin-dependent enzymes known as L-ornithine N5-monooxygenases. wikipedia.org These enzymes utilize FAD and NADPH to hydroxylate the substrate, yielding N5-hydroxy-L-ornithine. wikipedia.orgnih.gov Following hydroxylation, a separate transacetylase enzyme mediates the transfer of an acetyl group to the newly formed N5-hydroxy group, completing the formation of N5-acetyl-N5-hydroxy-L-ornithine. This biosynthetic pathway effectively connects primary amino acid metabolism to the production of specialized secondary metabolites essential for iron acquisition.

Table 1: Key Enzymes in the Biosynthesis of N5-Acetyl-N5-hydroxy-L-ornithine

| Enzyme Class | Specific Enzyme Example | Organism | Function |

|---|---|---|---|

| L-ornithine N5-monooxygenase | SidA | Aspergillus fumigatus | Catalyzes the FAD and NADPH-dependent hydroxylation of L-ornithine. wikipedia.org |

| L-ornithine N5-monooxygenase | PvdA | Pseudomonas aeruginosa | Involved in the N-hydroxylation of L-ornithine for pyoverdine siderophore biosynthesis. |

| L-ornithine N5-monooxygenase | KtzI | Kutzneria spp. 744 | Converts L-ornithine to N5-hydroxy-L-ornithine as a precursor for piperazic acid. nih.govresearchgate.net |

The chemical synthesis of ferrichrome and its analogues relies on the use of precisely protected building blocks to construct the cyclic peptide backbone. This compound and its hydroxylated counterparts are ideal for this purpose. The Fmoc group at the N2-position allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Researchers have developed synthetic routes to produce Fmoc-protected Nδ-acetyl-Nδ-hydroxy-L-ornithine analogues. nih.govnih.gov For instance, a protected version, Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-L-ornithine, has been successfully synthesized and shown to be compatible with SPPS protocols for preparing ferrichrome peptides. nih.gov This synthetic approach allows chemists to assemble peptides containing the crucial N5-acetyl-N5-hydroxy-L-ornithine residue at specific positions, enabling the total synthesis of natural siderophores and the creation of novel analogues with modified properties. nih.govnih.gov

Amphiphilic marine siderophores, such as amphibactins and moanachelins, are characterized by a peptide headgroup containing multiple Nδ-hydroxy-Nδ-acetyl-ornithine residues and a lipid tail. researchgate.net Their synthesis presents a significant challenge due to the unusual ornithine modifications.

A successful strategy for the total synthesis of these molecules on a solid phase has been developed using a specially designed, orthogonally protected ornithine building block: 'Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine'. researchgate.net This precursor allows for the incorporation of the modified ornithine unit using standard Fmoc chemistry. The benzoyloxy group serves as a stable protecting group for the N-hydroxy functionality during peptide chain assembly and can be selectively removed on the solid support before the final cleavage from the resin. This methodology has enabled the first solid-phase total synthesis of the marine siderophores amphibactin-T and moanachelin ala-B, demonstrating the critical role of such tailored ornithine precursors. researchgate.net

Table 2: Synthetic Building Blocks for Siderophore Synthesis

| Precursor Compound | Siderophore Target | Synthetic Strategy | Key Features |

|---|---|---|---|

| Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-L-ornithine | Ferrichrome Analogues | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Allows incorporation of the core chelating residue into peptides. nih.gov |

Application in Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking molecules to biomolecules like proteins or peptides. The unique structure of ornithine derivatives, when properly functionalized, can be exploited for site-specific labeling and as components in linker chemistry.

The ability to introduce probes or labels at specific sites within a peptide or protein is essential for studying biological processes. The incorporation of unnatural amino acids is a powerful technique to achieve this. nih.govnih.gov While this compound itself is primarily a structural component, the Fmoc-ornithine scaffold is highly versatile for creating derivatives designed for labeling.

A prominent example is the synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine, or Fmoc-L-Orn(N3)-OH. iris-biotech.de This building block can be incorporated into a peptide sequence at a precise location using SPPS. The δ-azido group serves as a chemical handle for bioorthogonal "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.goviris-biotech.de This allows for the covalent attachment of a wide array of probes, including fluorophores, biotin (B1667282) tags, or other reporter molecules, directly to the designated ornithine residue within the synthesized peptide. iris-biotech.de

The ornithine side chain provides a flexible and chemically distinct spacer that can be used as a linker to connect different molecular entities. This compound and its derivatives are used to build such linkers in a controlled manner.

A notable application is in the development of "Trojan horse" antibiotics. In this strategy, a siderophore or its functional core is used as a carrier to transport an antibiotic into a bacterial cell via its iron uptake system. nih.gov The tripeptide N5-Acetyl-N5-hydroxy-L-ornithyl-N5-acetyl-N5-hydroxy-L-ornithyl-N5-acetyl-N5-hydroxy-L-ornithine, which is the core component of ferrichrome, has been synthesized and chemically conjugated to β-lactam antibiotics. nih.gov In these conjugates, the siderophore component acts as a linker and a targeting moiety, facilitating the uptake of the attached antibiotic by bacteria like E. coli and Shigella flexneri through their hydroxamate iron-transport systems. nih.gov This demonstrates the utility of ornithine-based structures as linkers for targeted drug delivery.

Contributions to Protein Engineering and Functional Modulation

The site-specific incorporation of modified amino acids is a powerful strategy in protein engineering to introduce novel functionalities, enhance stability, or modulate the biological activity of proteins and peptides. This compound is particularly useful in this regard, as the introduction of an acetylated ornithine residue can significantly alter the properties of a peptide.

The Fmoc group at the N2 position facilitates the stepwise assembly of peptide chains in SPPS, while the N5-acetyl group remains intact, conferring specific characteristics to the final molecule. cymitquimica.com This modification can influence the peptide's solubility, stability, and its interactions with biological targets. cymitquimica.com

A key area where ornithine derivatives are impactful is in the synthesis of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms. The hydroxamate-ornithine derivative, N-delta-hydroxy-N-delta-acetyl-ornithine, is a fundamental component of many siderophores. iris-biotech.de The synthesis of these complex peptides can be achieved using building blocks like N-alpha-Fmoc-N-delta-acetyl-N-delta-benzyloxycarbonyl-L-ornithine, a compound structurally and functionally related to this compound. iris-biotech.de By incorporating such modified ornithine residues, peptides can be engineered to have strong and selective binding capabilities for metal ions, a property that is being explored for therapeutic and diagnostic applications, such as targeted drug delivery. iris-biotech.de

Table 1: Research Findings on the Role of Ornithine Derivatives in Peptide Functionalization

| Application Area | Ornithine Derivative Function | Potential Impact on Protein/Peptide |

| Siderophore Synthesis | Acts as a bidentate ligand for Fe(III) ions. iris-biotech.de | Confers high-affinity metal-chelating properties. iris-biotech.de |

| Drug Delivery | Forms part of "Trojan Horse" conjugates for targeted delivery. iris-biotech.de | Enhances cellular uptake by exploiting bacterial iron acquisition systems. iris-biotech.de |

| Peptide Modification | Introduction of acetylated residues can alter peptide conformation and binding affinity. | Modulation of biological activity and target specificity. |

Synthesis of Advanced Materials and Polymeric Structures Incorporating Modified Ornithine Moieties

The incorporation of amino acids into synthetic polymers is a rapidly growing field aimed at creating advanced biomaterials with tailored properties such as biocompatibility and biodegradability. L-ornithine is a valuable component in this context due to the presence of its side-chain amino group, which can be used for conjugation to polymer backbones.

Research has demonstrated the successful synthesis of novel biodegradable polymers by conjugating L-ornithine with poly(lactic-co-glycolic acid) (PLGA), a widely used polymer in biomedical applications. nih.gov In such syntheses, a protected form of ornithine, such as this compound, is essential to ensure selective reaction and prevent unwanted side reactions involving the alpha-amino group during the polymerization process. The Fmoc group would be removed prior to the conjugation with the polymer backbone.

The resulting PLGA-L-ornithine derivatives exhibit significantly altered physicochemical properties compared to the parent PLGA polymer. The introduction of the ornithine moiety leads to an increase in the material's hydrophilicity and results in a faster degradation time. researchgate.net These characteristics are highly desirable for applications in tissue engineering and drug delivery, where controlled degradation and biocompatibility are critical. The conjugation of L-ornithine to PLGA has been shown to yield thermally stable and energetic materials, further expanding their potential utility. researchgate.net

Table 2: Properties of L-Ornithine-Modified PLGA Polymers

| Property | PLGA | PLGA-L-Ornithine |

| Thermal Stability | Stable | Thermally stable and energetic material. researchgate.net |

| Hydrophilicity | Less hydrophilic | Increased hydrophilicity. researchgate.net |

| Degradation Profile | Slower degradation | Faster degradation with surface-type erosion. researchgate.net |

| Biocompatibility | Good | Expected to have excellent biocompatibility. nih.gov |

Investigation of N5 Acetyl N2 Fmoc L Ornithine Derivatives in Biochemical Pathways and Enzyme Studies

N-Acetylated Ornithine in Arginine and Proline Metabolism Pathways

N-acetylated ornithine is a key intermediate in the metabolic pathways of arginine and proline, two amino acids with diverse physiological roles. wikipedia.orgyoutube.com In many organisms, the biosynthesis of arginine from glutamate (B1630785) proceeds through a series of enzymatic steps in which N-acetyl-L-ornithine is a crucial component. youtube.com This pathway, often referred to as the linear pathway for arginine biosynthesis, prevents the premature cyclization of intermediates. youtube.comresearchgate.net

The process begins with the acetylation of glutamate to form N-acetylglutamate. This is followed by phosphorylation, reduction, and transamination to yield N-acetyl-L-ornithine. youtube.com The enzyme N-acetyl-L-ornithine deacetylase (ArgE) then catalyzes the removal of the acetyl group to produce L-ornithine. nih.govresearchgate.net This L-ornithine subsequently enters the urea (B33335) cycle to be converted into citrulline and then arginine. wikipedia.orgyoutube.com

The pathways that connect arginine, glutamate, and proline are interconnected and bidirectional, with their net production or utilization being highly dependent on the specific cell type and its developmental stage. wikipedia.org For instance, ornithine can also be converted to proline via ornithine aminotransferase. wikipedia.org The regulation of these pathways is intricate, with feedback inhibition mechanisms in place to control the levels of these amino acids. researchgate.net For example, in some organisms, N-acetylglutamate synthase, a key regulatory enzyme, is subject to feedback inhibition by arginine. researchgate.net

Derivatives as Substrates or Inhibitors in Enzymatic Reactions

The unique chemical structure of ornithine derivatives makes them ideal candidates for studying enzyme kinetics and inhibition. By modifying the functional groups of ornithine, researchers can design molecules that act as specific substrates or potent inhibitors for a variety of enzymes.

Ornithine Transcarbamylase Inhibition Studies with Phosphonoacetyl Ornithine Analogues

Ornithine transcarbamylase (OTC) is a critical enzyme in the urea cycle, catalyzing the reaction between carbamoyl (B1232498) phosphate (B84403) and ornithine to form citrulline. nih.govnih.gov Nδ-(phosphonacetyl)-L-ornithine (PALO) has been identified as a potent transition-state analogue inhibitor of OTC. nih.govnih.govsemanticscholar.org PALO mimics the tetrahedral intermediate formed during the enzymatic reaction, binding tightly to the active site of the enzyme and thereby blocking its catalytic activity. semanticscholar.org The high affinity of PALO for OTC makes it a valuable tool for studying the enzyme's structure and mechanism. nih.govnih.govsemanticscholar.org

Modulation of Nitric Oxide Synthase (NOS) and Protein Arginine Deiminases (PADs) by N5-Substituted Ornithine Analogues

N5-substituted ornithine analogues have been investigated as modulators of two important enzyme families: nitric oxide synthases (NOS) and protein arginine deiminases (PADs).

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. nih.govmdpi.com N5-substituted ornithine derivatives, such as N5-(1-imino-3-butenyl)-L-ornithine, have been shown to be potent inhibitors of NOS isoforms. nih.gov These compounds act as arginine analogues and can exhibit selectivity for different NOS isoforms, which is a desirable property for therapeutic applications. nih.gov

Protein arginine deiminases are a group of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination. nih.govwikipedia.org Aberrant citrullination has been implicated in several autoimmune diseases, including rheumatoid arthritis. nih.govresearchgate.net N5-substituted ornithine analogues, such as N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), have been developed as pan-PAD inhibitors. nih.govresearchgate.net These inhibitors have shown efficacy in animal models of inflammatory arthritis by reducing protein citrullination. nih.gov

| Analogue | Target Enzyme | Effect |

|---|---|---|

| N5-(1-imino-3-butenyl)-L-ornithine | Nitric Oxide Synthase (NOS) | Inhibition |

| N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) | Protein Arginine Deiminase (PAD) | Inhibition |

Stereochemical Analysis of Ornithine Derivatives in Biological Systems

The stereochemistry of ornithine and its derivatives is crucial for their biological activity. Enzymes are highly stereospecific, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. nih.govwikipedia.org For example, the decarboxylation of L-ornithine by ornithine decarboxylase proceeds with retention of configuration, a key mechanistic detail that was elucidated through stereochemical analysis. nih.gov Understanding the stereochemical requirements of enzymes that process ornithine derivatives is essential for the design of effective and specific inhibitors. researchgate.net

Bioorthogonal Chemistry Applications with N5-Acetyl-L-Ornithine Analogues (e.g., Click Chemistry)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govsemanticscholar.orguw.edu.pl These reactions provide powerful tools for labeling and imaging biomolecules in their natural environment. researchgate.netnih.gov N5-acetyl-L-ornithine analogues bearing bioorthogonal functional groups, such as azides or alkynes, can be metabolically incorporated into proteins or other biomolecules. These tagged molecules can then be visualized or isolated using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. uw.edu.pl While the application of N5-acetyl-L-ornithine analogues in this context is an emerging area of research, it holds great promise for advancing our understanding of cellular processes.

Advanced Analytical and Spectroscopic Characterization Methodologies in N5 Acetyl N2 Fmoc L Ornithine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of N5-Acetyl-N2-Fmoc-L-Ornithine. As a cornerstone of quality control in peptide synthesis, reversed-phase HPLC (RP-HPLC) is routinely used to separate the target compound from impurities such as starting materials, reagents, or by-products from side reactions. Purity levels are typically determined by integrating the peak area of the compound relative to the total area of all detected peaks at a specific wavelength, often near 263 nm or 220 nm to detect the Fmoc group. nih.gov Commercial preparations of this compound are commonly certified with purities of 95% or higher, as verified by HPLC. achemblock.comsigmaaldrich.com

Furthermore, HPLC is critical for real-time monitoring of chemical reactions, such as the incorporation of the this compound building block during solid-phase peptide synthesis (SPPS). By analyzing small aliquots of the reaction mixture, researchers can track the disappearance of reactants and the appearance of the desired product, allowing for the optimization of coupling times and conditions to maximize yield and purity. phenomenex.com

| Parameter | Typical Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution. |

| Gradient | Increasing percentage of Mobile Phase B over time | Elution of compounds with varying polarities. |

| Flow Rate | ~1 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at 220 nm or 263 nm | Detection of the peptide backbone and Fmoc group. |

Chiral HPLC for Enantiomeric Purity Assessment

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Therefore, verifying the enantiomeric purity of this compound is essential. Chiral HPLC is the definitive method for this analysis, capable of separating the L-enantiomer from its D-counterpart with high resolution. phenomenex.com This separation is achieved using chiral stationary phases (CSPs) that create a stereospecific environment, leading to differential retention times for the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Studies have shown that columns like Lux Cellulose-2 and Lux Cellulose-3 can achieve baseline separation for a wide range of Fmoc-amino acids. phenomenex.com Another successful approach employs macrocyclic glycopeptide-based CSPs, like teicoplanin, which are well-suited for separating the enantiomers of polar and ionic compounds. sigmaaldrich.com A general observation in these separations is that the D-enantiomer often elutes before the L-enantiomer. nih.gov The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee), a standard that can only be precisely verified by techniques like chiral HPLC. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Example Column | Common Mobile Phase Modifiers | Key Finding |

| Polysaccharide-Based | Lux Cellulose-2, Lux Cellulose-3 | Acetonitrile, Trifluoroacetic Acid (TFA) | Achieves baseline resolution for most Fmoc-amino acids. phenomenex.comphenomenex.com |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Methanol, Acetonitrile | Ideal for polar and ionic amino acid derivatives. sigmaaldrich.com |

| Zwitterionic/Anion-Exchanger | Quinine-based (QN-AX™, ZWIX(+)™) | Methanol, Acetonitrile, Formic Acid (FA), Triethylamine (TEA) | Effective for separating Nα-Fmoc proteinogenic amino acids. nih.gov |

Mass Spectrometry Techniques (ESI-HRMS, LC-MS) for Molecular Confirmation and Reaction Progress

Mass spectrometry (MS) is a powerful analytical technique used for the unambiguous confirmation of the molecular identity of this compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition, confirming that the synthesized molecule corresponds to its expected chemical formula, C22H24N2O5. ambeed.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. bldpharm.com This hyphenated technique is invaluable for analyzing complex mixtures. During a synthesis, LC-MS can be used to monitor the reaction progress by identifying the masses of reactants, intermediates, and the final product in the mixture, providing a clear picture of the reaction's efficiency and a profile of any by-products formed.

| Property | Value | Source |

| Molecular Formula | C22H24N2O5 | achemblock.com |

| Molecular Weight | 396.44 g/mol | achemblock.comambeed.com |

| InChI Key | CHABAEYQALRAPE-FQEVSTJZSA-N | ambeed.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key structural components:

Fmoc Group: Aromatic protons appear as a complex multiplet in the downfield region (~7.2-7.8 ppm).

Ornithine Backbone: The α-proton, β-protons, γ-protons, and δ-protons of the ornithine chain resonate in the aliphatic region.

N5-Acetyl Group: A sharp singlet corresponding to the methyl protons of the acetyl group is typically observed around 2.0 ppm.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acid, amide, and carbamate (B1207046) groups, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the ornithine side chain. angenechemical.com Together, these spectra provide an unambiguous fingerprint for structural verification.

| Functional Group | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

| Fmoc Aromatic (Ar-H) | 7.2 - 7.8 | 120 - 145 |

| Ornithine α-CH | 4.0 - 4.5 | 50 - 60 |

| Ornithine Side Chain (-CH2-) | 1.4 - 3.3 | 25 - 40 |

| N5-Acetyl (-CH3) | ~2.0 | ~23 |

| Carboxyl/Amide/Carbamate (C=O) | N/A | 155 - 175 |

Spectrophotometric and Spectroscopic Assays for Enzyme Activity and Inhibition Studies

While this compound is primarily a building block for peptide synthesis, its structural similarity to natural amino acids makes it a potential candidate for use in enzyme inhibition studies. Spectrophotometric assays provide a convenient method for measuring the activity of enzymes that process ornithine or its derivatives, such as ornithine decarboxylase (ODC) or Nα-acetyl-L-ornithine deacetylase (ArgE). researchgate.netnih.gov

These assays typically rely on a chemical reaction that produces a colored or fluorescent product, allowing enzyme activity to be quantified by measuring changes in absorbance or fluorescence over time. For example, a common assay for ODC measures the formation of its product, putrescine, which can be reacted with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to yield a colored adduct measurable at 420 nm. nih.govgithub.com In an inhibition study, the ability of this compound to reduce the rate of product formation would be measured, allowing for the determination of inhibitory constants like the IC50. Similarly, assays for deacetylases like ArgE can use ninhydrin to detect the primary amine product formed upon substrate cleavage. nih.gov

| Assay Principle | Target Enzyme Class | Detection Method | Example Reagent |

| Product Derivatization | Decarboxylases (e.g., ODC) | Colorimetric (Absorbance) | TNBS nih.govgithub.com |

| Product Derivatization | Deacetylases (e.g., ArgE) | Colorimetric (Absorbance) | Ninhydrin nih.gov |

| Coupled Enzyme Reaction | Decarboxylases (e.g., ODC) | Colorimetric (Absorbance) | Amine Oxidases (H2O2 detection) frontiersin.org |

| Intrinsic Chirality Change | Decarboxylases (e.g., ODC) | Circular Dichroism | None frontiersin.org |

Thermal Shift Assays for Enzyme-Ligand Binding Analysis

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are a powerful, high-throughput method for detecting the binding of a ligand to a target protein. This technique could be employed to screen for interactions between this compound and potential enzyme targets. The principle of TSA is that ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).

The assay is performed by heating a mixture of the protein, the ligand, and a fluorescent dye (such as SYPRO Orange) in a real-time PCR instrument. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The temperature at which the fluorescence signal rapidly increases corresponds to the Tm. A statistically significant increase in the Tm in the presence of this compound compared to a no-ligand control would provide strong evidence of a direct binding interaction. nih.gov This method is valuable for validating hits from inhibitor screens and for characterizing the thermodynamics of enzyme-ligand binding. nih.gov

| Sample Condition | Hypothetical Melting Temp (Tm) | ΔTm (Shift) | Interpretation |

| Enzyme Only (Control) | 50.0 °C | N/A | Baseline thermal stability. |

| Enzyme + Non-binding Compound | 50.1 °C | +0.1 °C | No significant stabilization; no binding. |

| Enzyme + this compound | 54.5 °C | +4.5 °C | Significant stabilization; indicates direct binding. |

Theoretical and Computational Investigations of N5 Acetyl N2 Fmoc L Ornithine and Its Analogues

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking are pivotal in understanding how a ligand such as N5-Acetyl-N2-Fmoc-L-Ornithine might interact with biological macromolecules, particularly enzymes. These techniques are instrumental in drug discovery and mechanistic enzymology. Although specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on analogous compounds, such as inhibitors of enzymes that process ornithine derivatives.

A key area of interest is the interaction with enzymes involved in amino acid metabolism. For instance, Nα-acetyl-L-ornithine deacetylase (ArgE) is an enzyme in the arginine biosynthetic pathway in bacteria. nih.govcore.ac.uknih.gov It catalyzes the removal of the acetyl group from Nα-acetyl-L-ornithine. nih.govcore.ac.uk Molecular docking studies on inhibitors of ArgE reveal critical interactions within the enzyme's active site. researchgate.net Such studies typically involve creating a three-dimensional model of the enzyme and computationally placing the ligand within the binding pocket to predict its preferred orientation and binding affinity. The binding energy and the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts are then analyzed. researchgate.net

For a molecule like this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group at the N2 position would be expected to have significant steric influence on binding, potentially preventing access to narrow active sites or, conversely, forming favorable hydrophobic interactions in larger pockets. The N5-acetyl group, being a key feature for molecular recognition in some enzymes, would also be a focal point of such an investigation. The neutralization of the positive charge on the side-chain amine by acetylation significantly alters the electrostatic properties of the molecule, which is a crucial factor in enzyme-ligand interactions. frontiersin.orgnih.gov

Table 1: Representative Enzyme-Ligand Docking Parameters for Analogous Compounds This table is illustrative and based on typical data from docking studies of similar enzyme systems.

| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Nα-chloroacetyl-l-ornithine | Nα-acetyl-l-ornithine deacetylase (ArgE) | -6.5 | His120, Asp150, Tyr205 |

| Acetylated Lysine Peptide | Lysine Acetyltransferase (KAT) | -8.2 | Trp85, Phe102, Arg130 |

| Phenylboronic acid derivative | Nα-acetyl-l-ornithine deacetylase (ArgE) | -7.8 | Ser95, Gly121, Leu180 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of this compound with high accuracy. These methods can be used to determine the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, all of which are fundamental to understanding its reactivity.

The electronic structure of this compound is characterized by the distinct contributions of its functional groups. The Fmoc group, with its extended π-system, significantly influences the electronic properties of the α-amino group to which it is attached. Quantum chemical calculations can quantify the electron-withdrawing nature of the Fmoc-carbamate group and its effect on the acidity of the α-proton and the nucleophilicity of the α-amino group.

Furthermore, these calculations can predict the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the electron-rich fluorenyl ring system, while the LUMO may be associated with the carbonyl groups of the acetyl and Fmoc moieties.

Table 2: Calculated Electronic Properties of Amino Acid Side Chains Data adapted from studies on the electronic properties of amino acid side chains and intended to be illustrative of the types of properties that can be calculated. semanticscholar.orgbohrium.com

| Property | Glycine Side Chain (-H) | Lysine Side Chain (-(CH2)4NH3+) | Acetylated Lysine Side Chain (-(CH2)4NHCOCH3) |

|---|---|---|---|

| Dipole Moment (Debye) | 0.0 | 2.5 | 3.7 |

| Polarizability (ų) | 0.6 | 9.8 | 11.2 |

| HOMO Energy (eV) | -10.9 | -9.8 | -9.2 |

| LUMO Energy (eV) | 2.1 | 1.5 | 0.8 |

Conformational Analysis of Protected Ornithine Derivatives in Solution and Solid State

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This can be achieved through computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations, often in conjunction with experimental data from NMR spectroscopy or X-ray crystallography.

The conformation of this compound is determined by the rotational freedom around its single bonds, described by a set of torsional angles (e.g., φ, ψ, and χ angles). The bulky Fmoc group at the N-terminus imposes significant steric constraints, restricting the accessible conformational space for the backbone (φ and ψ angles). The acetylated side chain also has several rotatable bonds (χ angles), and its preferred conformation will be influenced by a balance of steric hindrance and intramolecular hydrogen bonding opportunities.

Computational conformational searches can systematically explore the potential energy surface of the molecule to identify low-energy conformers. These studies can be performed in a simulated vacuum (gas phase) or with the inclusion of solvent models to mimic the solution-state environment. The results of such analyses can predict the most probable shapes the molecule will adopt, which is crucial for understanding its interactions with other molecules. For instance, the relative orientation of the Fmoc group, the carboxylic acid, and the acetylated side chain will dictate how the molecule presents itself for intermolecular interactions. Studies on other Fmoc-protected amino acids with modified side chains provide a framework for understanding these conformational preferences. researchgate.netacs.orgnih.gov

Table 3: Typical Torsional Angles for Fmoc-Protected Amino Acids in Different Secondary Structures This table presents idealized torsional angles to illustrate conformational concepts.

| Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) |

|---|---|---|

| α-helix | -57 | -47 |

| β-sheet (parallel) | -119 | 113 |

| β-sheet (antiparallel) | -139 | 135 |

| Extended | -150 | 150 |

Prediction of Spectroscopic Properties to Aid Experimental Validation

Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental spectra and for the structural elucidation of the compound. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Quantum chemical calculations, typically using DFT with appropriate basis sets, can predict these chemical shifts with a good degree of accuracy. For this compound, such calculations would predict distinct signals for the protons and carbons of the fluorenyl group, the ornithine backbone and side chain, and the acetyl group. These theoretical predictions can aid in the assignment of complex experimental NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. For this compound, this would allow for the identification of characteristic stretching frequencies for the C=O bonds in the carboxylic acid, the Fmoc-carbamate, and the N5-amide, as well as the N-H stretching and bending vibrations. rsc.org The effect of N-acetylation on the amide I' band in peptides has been studied using IR spectroscopy, and similar principles can be applied to this molecule. nih.gov Computational modeling of the IR spectra of amino acid side chains can also provide valuable insights. rsc.org

Table 4: Predicted Characteristic IR Frequencies for this compound This table is based on typical IR frequencies for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Amide N-H (Side Chain) | Stretching | 3350-3250 |

| Carbamate (B1207046) N-H (Fmoc) | Stretching | 3350-3250 |

| Carboxylic Acid C=O | Stretching | 1725-1700 |

| Carbamate C=O (Fmoc) | Stretching | 1710-1680 |

| Amide C=O (Side Chain) | Stretching (Amide I) | 1680-1630 |

| Aromatic C=C (Fmoc) | Stretching | 1600-1450 |

Future Research Directions and Emerging Paradigms in N5 Acetyl N2 Fmoc L Ornithine Chemistry

Expansion of Applications in Complex Biomacromolecular Scaffolds

N5-Acetyl-N2-Fmoc-L-Ornithine and other ornithine derivatives are poised to play an increasingly important role in the construction of complex biomacromolecular scaffolds. The ability to introduce specific modifications via the ornithine side chain allows for the creation of peptides with enhanced stability, novel biological activities, and tailored pharmacokinetic properties. nih.gov

One emerging application is in the development of peptide-drug conjugates (PDCs). nbinno.com The ornithine side chain can serve as a convenient attachment point for cytotoxic drugs, targeting ligands, or imaging agents. nbinno.com This approach allows for the targeted delivery of therapeutics to diseased cells, minimizing off-target effects. nbinno.com

Furthermore, the incorporation of ornithine derivatives is being explored in the context of post-translational modifications (PTMs). digitellinc.com Researchers are investigating how the introduction of ornithine and its analogues can mimic or modulate natural PTMs, providing insights into protein function and disease pathogenesis. nih.govacs.org The enzymatic conversion of arginine to ornithine within a peptide chain is a recently discovered PTM that highlights the biological relevance of this amino acid. nih.govacs.org

| Application Area | Role of Ornithine Derivative | Potential Impact |

| Peptide-Drug Conjugates | Linker for drug attachment | Targeted cancer therapy, reduced side effects. nbinno.com |

| Post-Translational Modification Mimicry | Emulation of natural PTMs | Understanding of protein regulation and disease mechanisms. digitellinc.com |

| Stabilized Peptides | Introduction of conformational constraints | Enhanced therapeutic efficacy and bioavailability. nih.gov |

| Biomaterial Scaffolds | Cross-linking and functionalization | Development of novel hydrogels and tissue engineering materials. |

Green Chemistry Approaches for Sustainable Synthesis of Ornithine Derivatives

The pharmaceutical industry is increasingly focusing on sustainable manufacturing processes, and peptide synthesis is no exception. oxfordglobal.com Traditional methods often rely on hazardous solvents and generate significant chemical waste. acs.orgadvancedchemtech.com Green chemistry approaches aim to mitigate the environmental impact of synthesizing ornithine derivatives and other peptides.

A key focus is the replacement of conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. rsc.org Propylene carbonate and water-based systems are being investigated as greener solvents for both solution-phase and solid-phase peptide synthesis. acs.orgadvancedchemtech.comrsc.org

Other green chemistry strategies include the use of biocatalysis, where enzymes are employed to perform specific chemical transformations with high selectivity and efficiency under mild conditions. oxfordglobal.com Continuous flow synthesis is another promising approach that can reduce waste and improve process control compared to traditional batch methods. advancedchemtech.com The development of TFA-free cleavage protocols is also a significant goal, as trifluoroacetic acid is a hazardous reagent. advancedchemtech.com

Integration into Automated Synthesis Platforms for High-Throughput Research

The demand for large libraries of peptides for drug discovery and other research applications has driven the development of automated synthesis platforms. biosyn.com Integrating this compound and other modified amino acids into these high-throughput workflows is essential for accelerating research.

Solid-phase peptide synthesis (SPPS) is the cornerstone of automated peptide synthesis. biotage.com The process involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. biosyn.com While the incorporation of standard amino acids is highly optimized, the introduction of modified residues like this compound can present challenges, such as slower coupling kinetics. digitellinc.com

Future research will focus on optimizing reaction conditions and developing novel reagents to improve the efficiency of incorporating non-canonical amino acids in automated synthesis. nih.gov The development of computational tools to predict the optimal synthesis parameters for any given peptide sequence will also be crucial. acs.org These advancements will enable the rapid and reliable synthesis of large and diverse peptide libraries containing ornithine derivatives for high-throughput screening. nih.govefficient-robotics.com

Exploration of New Biochemical Targets and Pathways Modulated by Ornithine Analogues

Ornithine analogues have a proven track record as modulators of biological pathways. A notable example is the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is a target for cancer therapy. nih.govfrontiersin.orgacs.org

Researchers are actively exploring new biochemical targets for ornithine derivatives. One area of interest is the bacterial enzyme N(alpha)-acetyl-L-ornithine deacetylase (ArgE), which is involved in arginine biosynthesis. nih.gov Inhibitors of this enzyme could serve as novel antibacterial agents. nih.gov

The development of ornithine-containing peptides as probes for studying metabolic pathways is another promising avenue. lifetein.com By incorporating isotopic labels or fluorescent tags into ornithine derivatives, researchers can track the fate of these molecules in cells and gain a better understanding of complex biological processes. lifetein.com The continued exploration of the biological activities of ornithine analogues is likely to uncover new therapeutic opportunities and provide valuable tools for chemical biology research.

Q & A

Basic Research Questions

Q. What is the role of the Fmoc and acetyl protecting groups in N5-Acetyl-N2-Fmoc-L-Ornithine during peptide synthesis?

- The Fmoc (9-fluorenylmethoxycarbonyl) group at the N2 position protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The acetyl group at the N5 position shields the side-chain amine of ornithine, preventing unintended side reactions (e.g., branching or crosslinking) during elongation. This dual protection ensures regioselectivity and high yields in complex peptide assemblies .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Key methods include:

- HPLC : For purity assessment and monitoring deprotection efficiency (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetylation (δ ~2.0 ppm for CH₃CO) and Fmoc group integrity (aromatic protons at δ ~7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₂₄H₂₇N₃O₅: calculated 437.19 g/mol) .

Q. How should researchers handle solubility challenges when working with this compound?

- The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. For aqueous reactions, pre-dissolve in DMF (10–20% v/v) and dilute into buffer systems. Sonication or mild heating (≤40°C) can enhance dissolution without risking Fmoc cleavage .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize side products?

- Critical parameters include:

- Temperature Control : Maintain ≤25°C during Fmoc introduction to avoid racemization.

- Coupling Reagents : Use HOBt/DIC or OxymaPure/EDC for efficient amide bond formation with minimal epimerization.

- Deprotection Monitoring : Track Fmoc removal via UV absorbance at 301 nm or HPLC retention shifts .

- Common side products :

- N-Acetyl hydrolysis (add 0.1% DIEA to stabilize pH).

- Incomplete Fmoc cleavage (optimize piperidine exposure time).

Q. What strategies resolve contradictions in reported stability data for this compound under acidic conditions?

- Discrepancies arise from varying acid strengths and solvent systems. For example:

- TFA Stability : The acetyl group is stable in ≤10% TFA (used in SPPS cleavage), but prolonged exposure (>2 hr) may hydrolyze it.

- HCl Instability : Avoid concentrated HCl, which degrades both Fmoc and acetyl groups.

- Validation : Use LC-MS to quantify degradation products under specific conditions .

Q. How can racemization be detected and mitigated during the synthesis of this compound?

- Detection Methods :

- Chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers.

- Circular Dichroism (CD) spectroscopy for optical activity confirmation.

- Mitigation :

- Use low-temperature coupling (0–4°C).

- Add anti-racemization agents (e.g., HOBt or OxymaPure).

- Limit reaction times to <2 hr .

Methodological Best Practices

- Purity Criteria : ≥95% by HPLC (λ = 254 nm) and <0.5% residual solvents (validated via GC-MS) .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full synthetic protocols, NMR/HRMS spectra, and purity data in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.